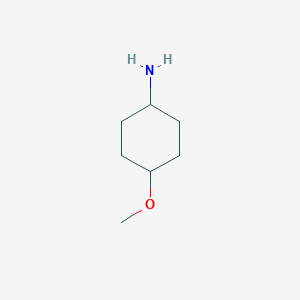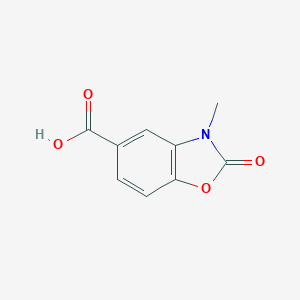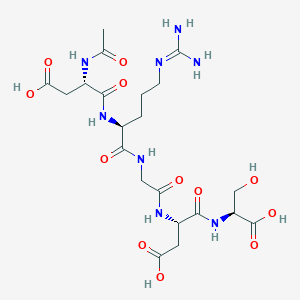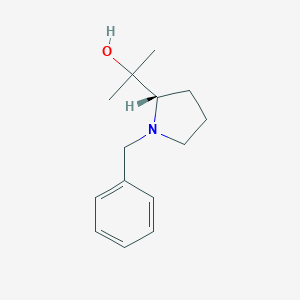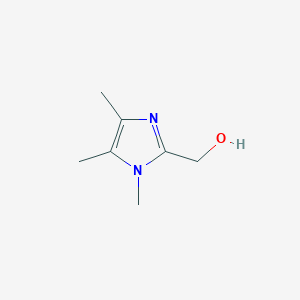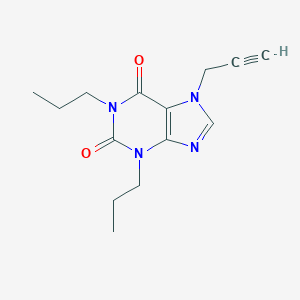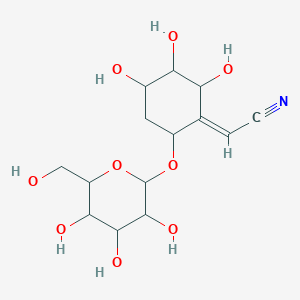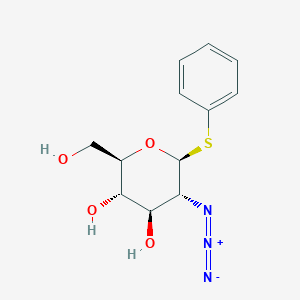
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thymidine, a nucleoside that is essential for DNA synthesis. The azide group in this compound makes it a useful tool for studying DNA replication, transcription, and translation.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is based on the selective incorporation of the azide group into DNA, RNA, and proteins. The azide group is a small, non-reactive molecule that does not interfere with the normal functions of these biomolecules. However, when exposed to ultraviolet light, the azide group undergoes a photochemical reaction that generates a highly reactive nitrene intermediate. This intermediate can then react with nearby molecules, allowing researchers to label and track specific biomolecules.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on cells or organisms. The compound is non-toxic and does not interfere with normal cellular functions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is its selective incorporation into DNA, RNA, and proteins. This allows researchers to label and track specific biomolecules in cells and tissues. The compound is also non-toxic and does not interfere with normal cellular functions.
The main limitation of this compound is its dependence on ultraviolet light for the photochemical reaction to occur. This limits its use in vivo, as ultraviolet light cannot penetrate deep into tissues. The compound is also relatively expensive and requires specialized equipment for labeling and tracking biomolecules.
Orientations Futures
For the use of this compound include the development of new labeling and tracking techniques and the study of protein-protein interactions.
Méthodes De Synthèse
The synthesis of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is a multi-step process that involves the conversion of thymidine into the final product. The first step involves the protection of the hydroxyl group at the 3' position of thymidine using a protecting group such as benzoyl chloride. The next step involves the selective oxidation of the 5' hydroxyl group to form a ketone. The ketone is then reduced to an alcohol using sodium borohydride. The final step involves the introduction of the azide group at the 5' position of the thymidine derivative using sodium azide. The final product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol has several potential applications in scientific research. One of the most significant uses of this compound is in the study of DNA replication. The azide group in this compound can be selectively incorporated into the newly synthesized DNA strand during replication. This allows researchers to track the replication process and identify the proteins and enzymes involved.
Another application of this compound is in the study of transcription and translation. The compound can be incorporated into RNA during transcription and into proteins during translation. This allows researchers to track the movement of RNA and proteins in cells and identify the factors that regulate these processes.
Propriétés
Numéro CAS |
166516-67-2 |
|---|---|
Formule moléculaire |
C12H15N3O4S |
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H15N3O4S/c13-15-14-9-11(18)10(17)8(6-16)19-12(9)20-7-4-2-1-3-5-7/h1-5,8-12,16-18H,6H2/t8-,9-,10-,11-,12+/m1/s1 |
Clé InChI |
VDPWHERVMHFLNT-OOCWMUITSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Synonymes |
Phenyl2-azido-2-deoxy-1-thio-beta-D-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



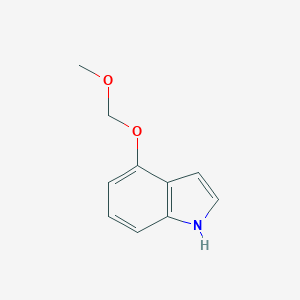
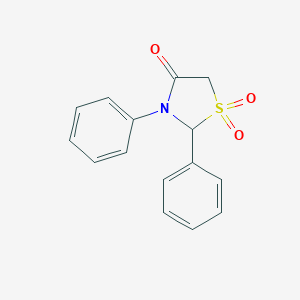
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
